molecular formula C11H21NO3 B2655946 Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate CAS No. 2287246-92-6

Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate

Cat. No. B2655946
CAS RN: 2287246-92-6
M. Wt: 215.293
InChI Key: IZKWLXODFALTDT-BDAKNGLRSA-N
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Description

Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate (TEPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. TEPC is a chiral compound that exists in two enantiomeric forms, and its synthesis method involves the use of different reagents and catalysts.

Scientific Research Applications

TEPC has shown potential applications in various fields of scientific research. In the pharmaceutical industry, it has been studied for its anti-inflammatory and analgesic properties. TEPC has also been investigated for its potential as a chiral building block for the synthesis of novel drugs. In the field of agrochemicals, TEPC has been studied for its insecticidal and fungicidal properties. Additionally, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. In materials science, TEPC has been used as a template for the synthesis of mesoporous materials.

Mechanism of Action

The mechanism of action of TEPC is not fully understood, but it is believed to act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. TEPC has also been shown to inhibit the growth of certain insects and fungi by disrupting their metabolic pathways.
Biochemical and physiological effects:
TEPC has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have insecticidal and fungicidal effects. However, the exact biochemical and physiological effects of TEPC are still being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of TEPC is its high yield and purity when synthesized using the optimized method. It is also a chiral compound, which makes it useful for the synthesis of enantiomerically pure compounds. However, TEPC is a relatively new compound, and its properties and applications are still being studied. Additionally, the cost of TEPC may limit its use in some experiments.

Future Directions

There are several future directions for the study of TEPC. One area of research is the development of novel drugs using TEPC as a chiral building block. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of TEPC. Additionally, the use of TEPC as a template for the synthesis of mesoporous materials is an area of interest in materials science. Further studies on the biochemical and physiological effects of TEPC may also lead to new applications in the pharmaceutical and agrochemical industries.

Synthesis Methods

The synthesis of TEPC involves the reaction of L-Aspartic acid with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to obtain TEPC in high yield and purity. This method has been optimized to improve the yield and reduce the reaction time, making it a suitable approach for large-scale production of TEPC.

properties

IUPAC Name

tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-8-6-9(12-7-8)10(13)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWLXODFALTDT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate

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